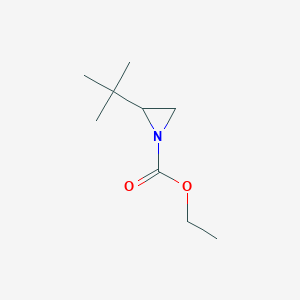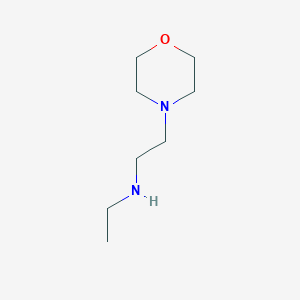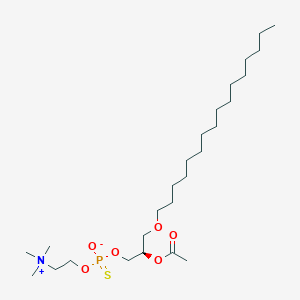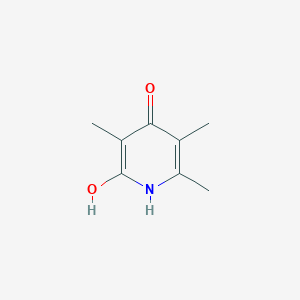
Ethyl 2-(tert-butyl)aziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(tert-butyl)aziridine-1-carboxylate, also known as ETBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Ethyl 2-(tert-butyl)aziridine-1-carboxylate is known to undergo ring-opening reactions under acidic conditions, which leads to the formation of reactive intermediates. These intermediates can then react with various nucleophiles, such as amines and alcohols, to yield a range of compounds. The mechanism of action of this compound in biological systems is not well understood and requires further investigation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to human cells and does not cause significant harm to the environment. Further studies are needed to fully understand the potential effects of this compound on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-(tert-butyl)aziridine-1-carboxylate in lab experiments is its ease of synthesis and availability. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound is highly reactive and can be challenging to handle in certain experimental conditions. Additionally, the limited information available on the biochemical and physiological effects of this compound makes it difficult to assess its safety for use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(tert-butyl)aziridine-1-carboxylate. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of the potential applications of this compound in drug discovery and material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound in biological systems and its potential effects on human health and the environment.
Synthesemethoden
Ethyl 2-(tert-butyl)aziridine-1-carboxylate can be synthesized through the reaction of tert-butyl aziridine-1-carboxylate with ethyl bromide in the presence of a base such as sodium hydride. The reaction yields this compound as a white solid with a melting point of 61-63°C and a boiling point of 155-157°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(tert-butyl)aziridine-1-carboxylate has been extensively studied for its potential applications in organic synthesis, drug discovery, and material science. It has been used as a building block for the synthesis of various compounds, including chiral amino alcohols, β-lactams, and γ-lactones. This compound has also shown promising results in drug discovery, specifically in the development of anticancer and antiviral agents. Additionally, this compound has been used as a precursor for the synthesis of novel materials, such as polymeric materials with tunable properties.
Eigenschaften
CAS-Nummer |
111133-39-2 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
ethyl 2-tert-butylaziridine-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-5-12-8(11)10-6-7(10)9(2,3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
JSVDSAJUWQGCBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC1C(C)(C)C |
Kanonische SMILES |
CCOC(=O)N1CC1C(C)(C)C |
Synonyme |
1-Aziridinecarboxylic acid, 2-(1,1-dimethylethyl)-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)






